2,4-Dichloro-5-ethoxypyrimidine CAS number
2,4-Dichloro-5-ethoxypyrimidine CAS number
An In-depth Technical Guide to 2,4-Dichloro-5-ethoxypyrimidine for Advanced Chemical Synthesis
Core Topic: 2,4-Dichloro-5-ethoxypyrimidine CAS Number: 280582-25-4
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-ethoxypyrimidine, a key heterocyclic intermediate in modern medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. A core focus is placed on the compound's distinct reactivity profile, specifically the regioselective nature of its C2 and C4 chlorine atoms, which is fundamental to its utility as a molecular scaffold. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its application, handling, and strategic importance in the synthesis of complex pharmaceutical agents.
Chemical Identity and Physicochemical Properties
2,4-Dichloro-5-ethoxypyrimidine is a substituted pyrimidine ring, a structural motif prevalent in a vast array of biologically active compounds. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 280582-25-4 [1][2][3].
Molecular Structure
The foundational structure consists of a pyrimidine core functionalized with two chlorine atoms at positions 2 and 4, and an ethoxy group at position 5. This specific arrangement of substituents dictates its chemical behavior and synthetic potential.
Caption: 2D Structure of 2,4-Dichloro-5-ethoxypyrimidine.
Physicochemical Data Summary
The properties of this compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from chemical supplier and database information.
| Property | Value | Source(s) |
| CAS Number | 280582-25-4 | [1][2] |
| Molecular Formula | C₆H₆Cl₂N₂O | [1][2] |
| Molecular Weight | 193.03 g/mol | [1][2] |
| Synonyms | Pyrimidine, 2,4-dichloro-5-ethoxy | [1] |
| Purity (Typical) | ≥97% | [1] |
| Topological Polar Surface Area (TPSA) | 35.01 Ų | [1] |
| logP (Calculated) | 2.18 - 2.5 | [1][2] |
| Storage Conditions | -20°C, sealed, away from moisture | [1] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 2,4-dichloro-5-ethoxypyrimidine is not commonly detailed in open literature; however, a robust and scalable pathway can be confidently inferred from established methods for analogous 5-substituted-2,4-dichloropyrimidines. The most logical and industrially viable approach involves the chlorination of a barbituric acid derivative.
Conceptual Synthesis Workflow
The process is a two-stage transformation: first, the construction of the core 5-ethoxypyrimidine ring, followed by a double chlorination.
Caption: General synthesis workflow for 2,4-Dichloro-5-ethoxypyrimidine.
Detailed Synthesis Protocol (Exemplary)
This protocol is based on well-documented procedures for the chlorination of substituted uracils and barbituric acids.[4][5][6] The key is the use of a powerful chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalyst, to convert the hydroxyl groups of the precursor into chlorine atoms.
Starting Material: 5-Ethoxybarbituric acid (or its tautomer, 5-ethoxy-2,4-dihydroxypyrimidine).
Reagents:
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline (DMA) or other tertiary amine base (optional, as catalyst/acid scavenger)
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Toluene or other high-boiling inert solvent (optional)
Step-by-Step Methodology:
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Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge a flame-dried reaction vessel with 5-ethoxybarbituric acid.
-
Reagent Addition: Add an excess of phosphorus oxychloride (typically 5-10 molar equivalents). POCl₃ often serves as both the reagent and the solvent. If a solvent is used, add it first, followed by the precursor and then POCl₃.
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Catalyst Addition: If used, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq). The tertiary amine accelerates the reaction by activating the hydroxyl groups.
-
Reaction: Heat the mixture to reflux (approx. 105-115°C) and maintain for 2-6 hours.[5][7] The progress can be monitored by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice or into ice-cold water. This step is highly exothermic and must be performed in a well-ventilated fume hood.
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Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of 7-8.
-
-
Extraction & Purification:
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product with high purity.
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Causality Behind Choices:
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Excess POCl₃: Ensures the complete conversion of both hydroxyl groups to chlorides and drives the reaction equilibrium towards the product.
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Reflux Conditions: Provides the necessary activation energy for the chlorination, which is typically a sluggish reaction at lower temperatures.
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Inert Atmosphere: Prevents the introduction of moisture, which would readily decompose the POCl₃ reagent and the chlorinated product.
Reactivity and Strategic Applications in Drug Development
The synthetic value of 2,4-Dichloro-5-ethoxypyrimidine is rooted in the differential reactivity of its two chlorine atoms. This allows for sequential, regioselective functionalization, making it a powerful building block for complex molecular architectures.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the C4-chloro substituent is significantly more reactive than the C2-chloro substituent.[8]
Mechanistic Rationale: The higher reactivity at the C4 position is a result of superior stabilization of the negative charge in the Meisenheimer complex intermediate. The electron-withdrawing nitrogen atom at position 3 provides strong resonance stabilization for an attack at C4. While the N1 atom does the same for an attack at C2, the overall electronic landscape and steric environment favor the C4 position as the kinetically preferred site for most nucleophiles.[8][9]
This predictable selectivity is a cornerstone of its utility. A first nucleophile can be directed to the C4 position under milder conditions, followed by a second, different nucleophile introduced at the C2 position, often requiring more forcing conditions (e.g., higher temperature or stronger base).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2,4-Dichloro-5-ethoxypyrimidine | C6H6Cl2N2O | CID 15565270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-dichloro-5-ethoxypyriMidine | 280582-25-4 [amp.chemicalbook.com]
- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
